4-(2-Methylpropyl)pyrrolidin-3-OL
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
4-(2-methylpropyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C8H17NO/c1-6(2)3-7-4-9-5-8(7)10/h6-10H,3-5H2,1-2H3 |
InChI Key |
LVMLUILSLURKRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CNCC1O |
Origin of Product |
United States |
Retrosynthetic Analysis and Strategic Design for 4 2 Methylpropyl Pyrrolidin 3 Ol
Identification of Key Disconnections and Synthetic Targets within the Pyrrolidine (B122466) Ring System
A retrosynthetic approach to 4-(2-methylpropyl)pyrrolidin-3-ol involves mentally breaking down the target molecule into simpler, commercially available starting materials. lkouniv.ac.in The primary disconnections for the pyrrolidine ring can be envisioned at the C-N bonds and the C-C bond of the substituent at the C4 position.
One logical disconnection is the C-N bond, which simplifies the target to a linear amino alcohol precursor. This approach often involves the cyclization of an acyclic compound. mdpi.com Another key disconnection breaks the C4-substituent bond, leading to a pyrrolidin-3-ol core and a separate 2-methylpropyl (isobutyl) unit. This strategy would require a subsequent C-C bond-forming reaction to introduce the isobutyl group.
Further analysis suggests that a powerful disconnection strategy is the cleavage of two C-N bonds simultaneously, pointing towards a 1,4-dicarbonyl compound or its equivalent and a primary amine as key synthetic targets. This approach is common in the synthesis of nitrogen heterocycles. youtube.com For instance, a 1,4-dicarbonyl compound could react with a primary amine in a Paal-Knorr type synthesis, although this typically yields pyrroles and would require subsequent reduction. A more direct route would involve the reductive amination of a 1,4-dicarbonyl compound.
A particularly attractive disconnection involves a Michael addition, a versatile C-C bond-forming reaction. youtube.com In this scenario, the bond between C3 and C4 or C4 and C5 could be disconnected, suggesting a Michael acceptor and a nucleophile as precursors. For instance, disconnection between C3 and C4 suggests an α,β-unsaturated carbonyl compound and a nucleophile that would deliver the 2-methylpropyl group.
The table below summarizes potential key disconnections and the corresponding synthetic targets.
| Disconnection Strategy | Synthetic Targets |
| C-N Bond Disconnection | Linear amino alcohol with a 2-methylpropyl group |
| C4-Substituent Disconnection | Pyrrolidin-3-ol and an isobutyl electrophile/nucleophile |
| Double C-N Bond Disconnection | 1,4-dicarbonyl precursor and a primary amine |
| Michael Addition Disconnection | α,β-Unsaturated carbonyl and an isobutyl nucleophile |
These disconnections provide a roadmap for potential synthetic routes, each with its own set of advantages and challenges.
Analysis of Precursor Availability and Economic Feasibility for Scalable Synthesis
The economic viability of a synthetic route is heavily dependent on the cost and availability of the starting materials. For the synthesis of this compound, a scalable process would necessitate the use of inexpensive and readily accessible precursors.
Considering the disconnection strategies outlined previously, several potential starting materials can be evaluated for their commercial availability and cost. For instance, a route commencing from 3-isobutylglutaric acid is plausible. google.com This dicarboxylic acid can be synthesized from isovaleraldehyde (B47997) and ethyl cyanoacetate, both of which are bulk chemicals. google.com
The table below provides a preliminary analysis of potential precursors based on their likely availability and relevance to the proposed disconnection strategies.
| Precursor | Potential Synthetic Route | Estimated Availability/Cost |
| Isovaleraldehyde | Synthesis of 3-isobutylglutaric acid | Readily available, low cost |
| Ethyl cyanoacetate | Synthesis of 3-isobutylglutaric acid | Readily available, low cost |
| Diethyl malonate | Alternative for glutaric acid synthesis | Readily available, moderate cost |
| (R)- or (S)-Proline | Chiral pool starting material | Readily available, moderate to high cost for enantiopure forms |
| 4-Hydroxyproline | Chiral pool starting material | Readily available, moderate to high cost for enantiopure forms |
| 1,2,4-Butanetriol | Precursor for 3-pyrrolidinols | Commercially available |
The most economically feasible routes will likely involve the use of simple, non-chiral starting materials, with stereochemistry being introduced later in the synthesis if required. The synthesis of 3-isobutylglutaric acid from isovaleraldehyde appears to be a promising starting point for a scalable process due to the low cost of the initial precursors. google.com
Strategic Considerations for the Stereoselective Introduction of the 2-Methylpropyl Moiety at C4
The stereochemistry at the C3 and C4 positions of the pyrrolidine ring is a critical aspect of the synthesis, as different stereoisomers can exhibit distinct biological activities. nih.gov Therefore, developing a stereoselective method for the introduction of the 2-methylpropyl group is of paramount importance.
Several strategies can be employed to achieve stereocontrol:
Chiral Pool Synthesis: Starting from a chiral precursor, such as an enantiomerically pure amino acid like proline or 4-hydroxyproline, can provide a scaffold with defined stereochemistry. mdpi.comnih.gov Subsequent manipulations would need to be carefully designed to avoid racemization.
Asymmetric Catalysis: The use of chiral catalysts in key bond-forming reactions can induce stereoselectivity. For example, an asymmetric Michael addition of an isobutyl nucleophile to an appropriate α,β-unsaturated precursor could establish the desired stereocenter at C4. ua.eschemistryviews.org
Substrate-Controlled Diastereoselection: The existing stereocenter at C3 (the hydroxyl group) can direct the stereochemical outcome of the introduction of the isobutyl group at C4. This approach relies on the steric and electronic properties of the intermediate to favor the formation of one diastereomer over the other.
Enzymatic Resolutions: A racemic mixture of the final product or a key intermediate can be resolved using enzymes that selectively react with one enantiomer, allowing for the separation of the desired stereoisomer.
The table below outlines some potential stereoselective approaches.
| Stereoselective Strategy | Key Reaction | Potential Advantages |
| Chiral Pool Synthesis | Functionalization of proline/hydroxyproline | Pre-defined stereochemistry |
| Asymmetric Catalysis | Asymmetric Michael addition | High enantioselectivity possible |
| Substrate-Controlled Diastereoselection | Alkylation of a C3-functionalized pyrrolidine | Can be efficient if the directing effect is strong |
| [3+2] Cycloaddition | Reaction of a chiral dipolarophile/dipole | Can create multiple stereocenters simultaneously ua.eschemistryviews.orgacs.org |
Ultimately, the most effective strategy will likely involve a combination of these approaches to achieve the desired stereochemical purity in a practical and efficient manner.
Carbon-Nitrogen Bond Formation Strategies for the Pyrrolidine Core
The formation of the pyrrolidine ring itself is a crucial step in the synthesis. Several methods for carbon-nitrogen bond formation can be considered to construct the heterocyclic core. nih.gov
Intramolecular Reductive Amination: This is a powerful and widely used method for the synthesis of cyclic amines. organic-chemistry.org A linear precursor containing an amine and a carbonyl group (or a group that can be converted to a carbonyl) can undergo cyclization in the presence of a reducing agent to form the pyrrolidine ring.
Intramolecular Nucleophilic Substitution: A linear precursor with a terminal amine and a leaving group at the appropriate position can undergo an intramolecular SN2 reaction to form the C-N bond and close the ring. The efficiency of this reaction can be influenced by the nature of the leaving group and the reaction conditions.
Transition Metal-Catalyzed Cyclization: Various transition metal catalysts, such as those based on iridium or rhodium, can promote the intramolecular hydroamination of alkenes or the amination of C-H bonds to form the pyrrolidine ring. organic-chemistry.orgnih.gov These methods can offer high efficiency and functional group tolerance.
[3+2] Cycloaddition Reactions: As mentioned earlier, 1,3-dipolar cycloadditions between azomethine ylides and alkenes are a powerful tool for constructing highly functionalized pyrrolidines. ua.eschemistryviews.orgacs.orgresearchgate.net This approach builds the ring and can simultaneously introduce multiple substituents with stereocontrol.
The choice of C-N bond formation strategy will be closely linked to the chosen retrosynthetic disconnection and the nature of the available precursors. For a scalable synthesis, methods that are robust, high-yielding, and avoid the use of expensive or toxic reagents are preferred.
The following table compares different C-N bond formation strategies.
| C-N Bond Formation Strategy | Key Transformation | Key Reagents/Catalysts |
| Intramolecular Reductive Amination | Cyclization of an amino-carbonyl compound | Reducing agents (e.g., NaBH3CN, H2/Pd) |
| Intramolecular Nucleophilic Substitution | Cyclization of an amino-halide or -tosylate | Base |
| Transition Metal-Catalyzed Cyclization | Intramolecular hydroamination/C-H amination | Ir, Rh, Cu, or Pd catalysts organic-chemistry.orgnih.gov |
| [3+2] Cycloaddition | Reaction of an azomethine ylide and an alkene | Lewis acids, silver catalysts ua.eschemistryviews.orgacs.org |
Synthetic Methodologies for 4 2 Methylpropyl Pyrrolidin 3 Ol
Non-Stereoselective Synthetic Routes to Pyrrolidin-3-ols with C4 Substitution
Non-stereoselective methods provide access to mixtures of stereoisomers, which can be valuable as starting points for further derivatization or when the specific stereochemistry is not critical for the intended application. These routes often prioritize yield and simplicity over stereochemical control.
Cyclization Reactions Employing Acyclic Precursors
One of the most direct methods for constructing the pyrrolidine (B122466) ring is through the cyclization of appropriately functionalized acyclic precursors. These reactions involve the formation of one or more carbon-nitrogen bonds to close the five-membered ring. For the synthesis of 4-substituted pyrrolidin-3-ols, this typically involves an intramolecular nucleophilic attack of a nitrogen atom onto an electrophilic carbon.
A common strategy involves the use of γ-amino ketones or their derivatives. For instance, a γ-amino ketone bearing a 2-methylpropyl group at the appropriate position can undergo intramolecular cyclization to form a dihydropyrrole intermediate, which is then reduced to the corresponding pyrrolidin-3-ol. The choice of reducing agent can influence the diastereoselectivity of the final product, though non-stereoselective reductions will yield a mixture of cis and trans isomers.
Another approach is the multicomponent reaction, where three or more starting materials combine in a single pot to form the desired product. For example, the reaction of an aromatic aldehyde, aniline, and ethyl 2,4-dioxovalerate can lead to the formation of substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones. beilstein-journals.org These intermediates can then be further modified to yield 4-substituted pyrrolidin-3-ol derivatives.
Functional Group Interconversions on Pre-formed Pyrrolidine Rings
An alternative to de novo ring synthesis is the modification of an existing pyrrolidine ring. This approach is particularly useful when a suitable pyrrolidine starting material is readily available. For the synthesis of 4-(2-methylpropyl)pyrrolidin-3-ol, a key intermediate could be a pyrrolidine-3-one or a pyrrolidine with a functional group at the C4 position that can be converted to the desired isobutyl group.
For instance, a Wittig reaction or a Horner-Wadsworth-Emmons reaction on a pyrrolidin-3-one can introduce an isobutylidene group at the C4 position. Subsequent reduction of the double bond and the ketone would yield the target molecule. Alternatively, a Grignard reaction with isobutylmagnesium bromide on a pyrrolidine-3-one would introduce the isobutyl group and the hydroxyl group in a single step, albeit typically with low stereoselectivity.
Functionalization at the C4 position can also be achieved through conjugate addition reactions to α,β-unsaturated lactams. This method allows for the introduction of the 2-methylpropyl group onto a pre-formed pyrrolidine ring system.
Radical Cyclization Approaches to Substituted Pyrrolidin-3-ols
Radical cyclizations offer a powerful method for the formation of five-membered rings and can be applied to the synthesis of substituted pyrrolidin-3-ols. mdpi.comresearchgate.net These reactions typically involve the generation of a carbon-centered radical which then undergoes an intramolecular addition to a double or triple bond. mdpi.comresearchgate.net
For the synthesis of 4-substituted pyrrolidin-3-ols, a common precursor is a 5-phenylseleno-3-aza-pentanal. mdpi.comresearchgate.net Treatment of this substrate with a radical initiator, such as tributyltin hydride and AIBN, generates a radical at the carbon bearing the selenyl group. mdpi.com This radical can then undergo a 5-exo-trig cyclization by adding to the aldehyde carbonyl group, forming the pyrrolidin-3-ol ring system. mdpi.comresearchgate.net This method often results in a mixture of cis and trans isomers. mdpi.com
Another approach involves the generation of a 2-azaallyl radical, which can undergo a 5-endo-trig cyclization. nih.gov While typically considered an "unfavorable" cyclization according to Baldwin's rules, this pathway has been shown to be effective for the synthesis of 4-pyrrolin-3-ones, which can be subsequently reduced to the desired pyrrolidin-3-ols. nih.gov
Stereoselective Synthetic Approaches to Enantiopure this compound
The synthesis of a single enantiomer of this compound requires stereoselective methods that control the formation of the chiral centers at C3 and C4. These approaches are crucial for the development of chiral drugs and probes for biological systems.
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is established, the auxiliary is removed.
A powerful strategy for the asymmetric synthesis of substituted pyrrolidines is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile. researchgate.netresearchgate.netacs.orgmetu.edu.tr The stereoselectivity of this reaction can be controlled by using a chiral auxiliary, such as Oppolzer's camphor (B46023) sultam. researchgate.netmetu.edu.tr
In this approach, a glycyl sultam, derived from camphor sultam, is condensed with an aldehyde to form a chiral azomethine ylide. researchgate.net This ylide then reacts with a suitable dipolarophile, such as an α,β-unsaturated ester or ketone, in a [3+2] cycloaddition to form a highly substituted pyrrolidine ring. researchgate.netacs.org The camphor sultam auxiliary effectively shields one face of the azomethine ylide, leading to a high degree of diastereoselectivity in the cycloaddition. researchgate.netmetu.edu.tr
Other Chiral Auxiliaries for Diastereoselective Control
Beyond more common auxiliaries, the development of stereoselective methods for synthesizing chiral amines and related structures has benefited greatly from reagents like Ellman's chiral tert-butanesulfinamide. osi.lv This chiral auxiliary is highly effective for the asymmetric synthesis of amines with multiple stereogenic centers. osi.lv In a potential synthesis of this compound, an N-tert-butanesulfinyl imine could be used as a key intermediate. The diastereoselective addition of a nucleophile to this imine would establish one of the stereocenters. Subsequent cyclization and functional group manipulations, guided by the stereodirecting influence of the sulfinyl group, would lead to the formation of the pyrrolidine ring with controlled stereochemistry. The final step would involve the facile cleavage of the auxiliary under mild acidic conditions to yield the target pyrrolidinol.
Asymmetric Catalysis in Pyrrolidine Synthesis
Asymmetric catalysis offers an elegant and efficient route to chiral pyrrolidines by creating stereocenters in a catalytic, rather than stoichiometric, fashion.
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. For precursors to the target molecule, such as those for the anticonvulsant drug Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), organocatalytic methods have proven highly effective. A key strategy involves the Michael addition of a pronucleophile to a nitroalkene, which establishes the chiral center at the C4 position of the eventual pyrrolidine ring. allfordrugs.com
For instance, the reaction of Meldrum's acid with 5-methyl-1-nitro-1-hexene, catalyzed by a quinidine-derived thiourea (B124793) catalyst, can produce the desired adduct with high enantioselectivity. allfordrugs.com The catalyst, often bearing a bulky substituent like a trityl group, creates a chiral environment that directs the approach of the nucleophile. This reaction has been successfully performed on a multigram scale with catalyst loadings as low as 10 mol%, and the catalyst can be recycled, demonstrating its potential for larger-scale applications. allfordrugs.com Subsequent chemical transformations would convert this acyclic chiral intermediate into the desired this compound.
| Catalyst | Substituent | Enantiomeric Excess (ee) | Reference |
| Quinidine-derived thiourea | Trityl | up to 75% (S) | allfordrugs.com |
This interactive table summarizes the performance of an organocatalyst in a key synthetic step.
Transition metal catalysis provides a versatile platform for constructing heterocyclic compounds with high stereocontrol. catalyst-enabling-synthetic-chemistry.com The catalytic asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile is a prominent method for synthesizing enantioenriched pyrrolidines. catalyst-enabling-synthetic-chemistry.com
In the context of this compound synthesis, an azomethine ylide derived from an imine could react with an electron-deficient alkene. The reaction, catalyzed by a chiral complex of a transition metal such as copper or palladium, proceeds through a highly organized transition state. This allows for precise control over the stereochemistry of the newly formed pyrrolidine ring. The choice of the metal, the chiral ligand, and the reaction conditions are critical for achieving high enantioselectivity and diastereoselectivity. catalyst-enabling-synthetic-chemistry.comnih.gov
Chiral Pool Synthesis from Readily Available Enantiopure Precursors
Chiral pool synthesis leverages inexpensive, enantiopure starting materials provided by nature, such as amino acids and terpenes, to serve as foundational building blocks. nih.govnih.gov For the synthesis of substituted pyrrolidines, L-glutamic acid is a common and highly effective starting material. It possesses the necessary carbon skeleton and a pre-existing stereocenter that can be translated to the C4 position of the pyrrolidine ring.
A typical synthetic sequence would involve the reduction of the side-chain carboxylic acid of a protected L-glutamic acid to an alcohol, followed by cyclization to form a pyrrolidinone (a lactam). This key intermediate, (S)-4-(2-methylpropyl)pyrrolidin-2-one (pregabalin lactam), already contains the isobutyl group at the correct stereocenter. lgcstandards.com Subsequent reduction of the lactam's carbonyl group and the introduction of the hydroxyl group at the C3 position would complete the synthesis of the target molecule. This approach is advantageous as it avoids the need to create the C4 stereocenter from scratch.
Diastereoselective Control in Ring Formation and Subsequent Functionalization
When a stereocenter is already present in a cyclic precursor, it can direct the formation of a new stereocenter, a process known as diastereoselective synthesis. In the synthesis of this compound from a chiral pyrrolidinone precursor, the reduction of a carbonyl group at C3 would be influenced by the existing isobutyl group at C4.
For example, starting with a 4-isobutylpyrrolidin-3-one, the reduction of the ketone to a hydroxyl group can yield two diastereomers, syn and anti. The stereochemical outcome is dependent on the steric hindrance imposed by the C4 substituent, which directs the approach of the reducing agent from the less hindered face of the molecule. The choice of reducing agent (e.g., sodium borohydride, lithium aluminum hydride) and reaction conditions can be optimized to favor the formation of the desired diastereomer. This control is fundamental in many synthetic routes where multiple stereocenters are constructed sequentially. nih.gov
Advanced Synthetic Protocols for Efficiency and Scalability
Moving from laboratory-scale synthesis to industrial production requires robust, efficient, and scalable protocols. Key considerations include the use of readily available starting materials, minimizing the number of synthetic steps, and employing purification methods suitable for large quantities. nih.gov
For pyrrolidine synthesis, protocols have been developed that are scalable to the 100-gram level and beyond. nih.gov These methods often involve optimizing reaction conditions to maximize yield and minimize side products. For instance, in organocatalytic approaches, the ability to use low catalyst loadings and recycle the catalyst is a significant advantage for scalability. allfordrugs.com Purification techniques such as vacuum distillation and crystallization are preferred over chromatographic methods, which are less practical for large-scale operations. The development of such scalable syntheses makes advanced building blocks like this compound more accessible for applications in drug discovery and materials science. nih.gov
Process Optimization for Large-Scale Preparation
Key considerations in optimizing the large-scale preparation of this compound would involve:
Starting Material Selection: Utilizing readily available and cost-effective starting materials is crucial. For instance, some large-scale syntheses of pyrrolidine derivatives have successfully employed ring contraction strategies starting from abundant pyridines. researchgate.net
Reaction Conditions: Optimization of parameters such as temperature, pressure, solvent, and catalyst loading is essential to maximize yield and minimize reaction times. For example, in the synthesis of a dimethyl-dioctadecyl-ammonium bromide/poly(lactic acid) nano-vaccine, optimizing the stirring rate and solidifying time were key to achieving the desired nanoparticle size on a small scale, which then informed the scale-up process. mdpi.com
Work-up and Purification: Developing efficient work-up procedures to remove impurities and byproducts is critical. The choice between distillation, crystallization, and chromatography depends on the physical properties of the product and the required purity. For large-scale production, avoiding chromatography is often a primary goal. acs.orgresearchgate.net
A hypothetical process optimization for the large-scale synthesis of a pyrrolidine derivative might involve the following steps, as adapted from a similar process:
| Parameter | Laboratory Scale | Optimized Large-Scale | Rationale for Optimization |
| Starting Material | Specialized, expensive reagent | Readily available bulk chemical | Cost reduction and supply chain reliability |
| Solvent | Dichloromethane | Toluene or a greener alternative | Reduced environmental impact and improved worker safety |
| Purification | Column Chromatography | Crystallization or Distillation | Increased throughput and reduced solvent waste |
| Reaction Time | 24 hours | 8 hours | Increased productivity |
| Overall Yield | 60% | >80% | Improved process efficiency and cost-effectiveness |
This table is a hypothetical representation and does not reflect actual data for this compound.
Green Chemistry Principles in the Synthesis of Pyrrolidin-3-ols
The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact and enhance safety. The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. youtube.comyoutube.com
For the synthesis of pyrrolidin-3-ols, several green chemistry principles are particularly relevant:
Less Hazardous Chemical Syntheses: This principle encourages the use of synthetic methods that generate substances with little or no toxicity to human health and the environment. youtube.com For example, in the production of adipic acid, a key component in many polymers, traditional methods use carcinogenic benzene (B151609) as a starting material. youtube.com A greener alternative utilizes glucose, a harmless sugar, and an enzyme from genetically modified bacteria. youtube.com Similarly, in the synthesis of pyrrolidin-3-ols, choosing non-toxic solvents and reagents is a key consideration.
Safer Solvents and Auxiliaries: The choice of solvent can significantly impact the environmental footprint of a synthesis. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry promotes the use of safer alternatives such as water, supercritical fluids, or ionic liquids. In some industrial processes, the move away from hazardous solvents like methylene (B1212753) chloride has been a priority. youtube.com
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalysts are used in small amounts and can be recycled and reused, which reduces waste. organic-chemistry.org For instance, dirhodium-catalyzed intramolecular nitrene insertion enables the synthesis of N-unprotected pyrrolidines under mild conditions without the need for external oxidants. organic-chemistry.org
The following table illustrates the application of green chemistry principles to the synthesis of a generic chemical compound, which can be conceptually applied to the synthesis of pyrrolidin-3-ols:
| Green Chemistry Principle | Traditional Method | Greener Alternative | Benefit |
| Starting Material | Benzene (carcinogenic) | Glucose (non-toxic) | Reduced hazard to workers and the environment youtube.com |
| Reagent | Phosgene (highly toxic) | Solid-state process without phosgene | Elimination of a highly hazardous material youtube.com |
| Solvent | Methylene Chloride (toxic) | Water or solvent-free conditions | Reduced solvent waste and toxicity youtube.com |
| Catalyst | Stoichiometric strong acid | Recyclable solid acid catalyst | Reduced waste and potential for catalyst reuse |
Purification Strategies and Byproduct Management in Multistep Syntheses
Multistep syntheses invariably produce byproducts and impurities that must be effectively removed to obtain the desired product in high purity. The choice of purification strategy is dictated by the physical and chemical properties of the target compound and the impurities.
In the context of synthesizing substituted pyrrolidines, several challenges and strategies are noteworthy:
Byproduct Formation: Side reactions can lead to the formation of various byproducts. For instance, in the hydrogenation of certain nitrile precursors to form pyrrolidines, side products such as secondary amines can be formed. google.com The formation of these byproducts can be minimized by carefully controlling reaction conditions and, in some cases, by using protecting groups. google.com
Stereoisomer Separation: Syntheses involving chiral centers often produce a mixture of diastereomers. As mentioned previously, crystallization is a preferred method for separating diastereomers on a large scale, as it can be more efficient and cost-effective than chromatography. acs.orgresearchgate.net
Purification Techniques:
Crystallization: This is a powerful technique for purifying solid compounds. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool, causing the desired compound to crystallize out while impurities remain in the solution.
Distillation: For liquid compounds, distillation is a common purification method that separates components based on differences in their boiling points. Vacuum distillation is used for high-boiling point compounds to prevent decomposition. The synthesis of 1-alkyl-4-methyl-2-pyrrolidones, for example, is achieved through vacuum distillation of the corresponding esters. unl.edu
Chromatography: While often avoided in large-scale production due to cost and solvent consumption, chromatography (e.g., column chromatography, preparative HPLC) is an indispensable tool for purification at the laboratory scale and for obtaining very high purity materials.
Effective byproduct management also involves identifying the structure of the byproducts to understand the side reactions occurring. This knowledge can then be used to modify the reaction conditions to suppress these unwanted pathways.
Chemical Transformations and Reactivity Profile of 4 2 Methylpropyl Pyrrolidin 3 Ol
Reactions at the C3-Hydroxyl Group
The hydroxyl group at the C3 position is a key site for transformations, allowing for changes in oxidation state, protection, or the introduction of new functional groups through substitution.
The oxidation of the C3-hydroxyl group in 4-(2-Methylpropyl)pyrrolidin-3-ol would yield the corresponding ketone, 4-(2-Methylpropyl)pyrrolidin-3-one. The choice of oxidizing agent is crucial to prevent over-oxidation or side reactions, particularly at the pyrrolidine (B122466) nitrogen. Common reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC)), Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride), and Dess-Martin periodinane.
The stereochemistry of the starting alcohol, if enantiomerically pure, would be lost upon oxidation to the ketone. However, the regioselectivity of the oxidation is expected to be high, with the reaction occurring exclusively at the C3-hydroxyl group under controlled conditions, leaving the C-N bonds of the pyrrolidine ring intact.
| Oxidation Reaction | Reagent | Product | Key Considerations |
| Oxidation of C3-OH | PCC, PDC, Swern, Dess-Martin | 4-(2-Methylpropyl)pyrrolidin-3-one | Control of reaction conditions to avoid N-oxidation. |
The C3-hydroxyl group can be readily converted into esters or ethers. These reactions are often employed to protect the hydroxyl group during subsequent transformations at the nitrogen atom or to introduce specific functionalities that can modulate the compound's physicochemical properties.
Esterification can be achieved by reacting this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as triethylamine (B128534) or pyridine. The base serves to neutralize the acidic byproduct (e.g., HCl) and to activate the alcohol.
Etherification , such as the Williamson ether synthesis, involves deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide to form the corresponding ether.
| Reaction Type | Reagents | Functional Group Formed |
| Esterification | Acyl chloride/anhydride, base | Ester |
| Etherification | Strong base, alkyl halide | Ether |
The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution at the C3 position, it must first be converted into a better leaving group. This can be achieved by protonation in the presence of a strong acid, or more commonly, by conversion to a sulfonate ester (e.g., tosylate, mesylate) or a halide. Once activated, the C3 position becomes susceptible to attack by a wide range of nucleophiles.
Rearrangement reactions involving the hydroxyl group are less common for this specific structure under standard conditions but could potentially be induced under strongly acidic or specific catalytic conditions, leading to ring contraction or expansion, although such transformations have not been extensively reported for this molecule.
Transformations Involving the Pyrrolidine Nitrogen Atom (N1)
The secondary amine in the pyrrolidine ring is a nucleophilic center and a site for various derivatization reactions, which can significantly alter the compound's properties and reactivity.
N-Alkylation involves the reaction of the pyrrolidine nitrogen with an alkyl halide. The reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The reactivity follows the order I > Br > Cl for the leaving group. This reaction is often carried out in the presence of a base to scavenge the acid byproduct.
N-Acylation is the reaction of the pyrrolidine with an acyl chloride or acid anhydride to form an N-acyl derivative (an amide). This reaction is typically rapid and can be performed under milder conditions than N-alkylation. The resulting amide is significantly less basic and nucleophilic than the parent amine due to the electron-withdrawing effect of the carbonyl group.
| N-Derivatization | Reagents | Product | Effect on Nitrogen |
| N-Alkylation | Alkyl halide, base | N-Alkyl pyrrolidine | Retains basicity and nucleophilicity |
| N-Acylation | Acyl chloride/anhydride | N-Acyl pyrrolidine (Amide) | Reduces basicity and nucleophilicity |
The synthesis of N-substituted derivatives is a common strategy in medicinal chemistry to explore structure-activity relationships. For example, the introduction of different substituents on the nitrogen atom can influence the compound's ability to interact with biological targets.
Influence of N-Substituents on Ring Conformation and Reactivity
The substituent on the pyrrolidine nitrogen plays a pivotal role in modulating the conformation and reactivity of the entire ring system. The nitrogen atom's basicity and nucleophilicity are directly influenced by the electronic nature of its substituent. Electron-withdrawing groups, such as tert-butoxycarbonyl (Boc) or various aryl groups, decrease the nitrogen's nucleophilicity and basicity. This electronic modification is often a prerequisite for subsequent functionalization steps, particularly for deprotonation at the α-carbon. rsc.org
Furthermore, N-substituents exert significant steric and conformational control. In proline derivatives, which share the pyrrolidine core, substituents at the C4 position are known to affect the ring's pucker, and this effect is further modulated by the N-substituent. mdpi.com For this compound, the interplay between the bulky C4-isobutyl group and the N-substituent will dictate the thermodynamically preferred ring conformation. This conformation, in turn, influences the accessibility of different positions on the ring (C2, C3, C5) to external reagents, thereby controlling the regio- and stereoselectivity of reactions. For instance, bulky N-substituents can direct incoming reagents to the less hindered face of the pyrrolidine ring.
Functionalization of the Pyrrolidine Ring Carbons (C2, C4, C5)
Functionalization of the carbon framework of the pyrrolidine ring is essential for building molecular complexity. The positions alpha to the nitrogen (C2 and C5) are particularly reactive due to their proximity to the heteroatom, which can stabilize adjacent positive or negative charges.
α-C–H Functionalization Strategies at C2 and C5
Direct functionalization of C–H bonds represents a highly atom-economical approach to modifying the pyrrolidine scaffold, avoiding the need for pre-functionalized starting materials.
A powerful strategy for the α-C–H functionalization of pyrrolidines proceeds via a redox-neutral pathway. nih.gov This methodology typically involves the reaction of an N-aryl pyrrolidine with a quinone derivative, such as a quinone monoacetal, which acts as a mild oxidant. researchgate.net The reaction generates a key N-aryliminium ion intermediate, driven by the aromatization of the hydroquinone (B1673460) byproduct. nih.gov This electrophilic iminium ion is then trapped in situ by a nucleophile, leading to the formation of a new bond at the C2 or C5 position.
For this compound, this approach would first require N-arylation. Subsequent reaction with a quinone monoacetal and a suitable nucleophile would yield the α-substituted product. Research on pyrrolidin-3-ol itself has shown that the C3-hydroxyl group can play a directing role, coordinating with the nucleophile (e.g., an arylboronic acid) and delivering it to the α-position, resulting in high cis-diastereoselectivity. nih.govresearchgate.net The bulky C4-isobutyl group would likely exert a strong steric influence, potentially directing the incoming nucleophile to the C5 position to minimize steric hindrance.
Table 1: Examples of Nucleophiles in Redox-Neutral α-C–H Arylation of Pyrrolidin-3-ol Analogs
| Nucleophile (Example) | Reagents | Product Type | Ref. |
| 4-Methoxyphenylboronic acid | Quinone monoacetal, DABCO | cis-2-Aryl-pyrrolidin-3-ol | nih.gov |
| Phenylboronic acid | Monoprotected p-quinone | cis-2-Aryl-pyrrolidin-3-ol | researchgate.net |
| Indole | Quinone monoacetal, DABCO | 2-(Indol-3-yl)-pyrrolidine | nih.gov |
| Allyltrimethylsilane | Quinone monoacetal, DABCO | 2-Allyl-pyrrolidine | nih.gov |
This table is illustrative of the types of transformations possible on the pyrrolidine-3-ol scaffold.
When high regioselectivity at a specific, unactivated C-H bond is required, chemists often employ directing groups attached to the pyrrolidine nitrogen. These auxiliary groups position a reactive species, often a metal catalyst or a radical, in close proximity to a targeted C-H bond, facilitating its selective cleavage and functionalization. rsc.org
One classic example is the Hofmann-Löffler-Freytag (HLF) reaction, which achieves δ-C-H amination to form pyrrolidines. In a modern variation, an N-substituted amine is treated with an in-situ generated iodinating agent, leading to an N-iodoamine. Upon initiation by light or heat, a nitrogen-centered radical is formed, which abstracts a hydrogen atom from the δ-carbon (C4 in this case) via a 1,5-hydrogen atom transfer (HAT). The resulting carbon radical is then trapped to form the functionalized product. A triiodide-mediated strategy has been developed to control the reactive iodine species, expanding the scope of the HLF reaction to unactivated secondary C-H bonds. nih.gov
Alternatively, transition-metal-catalyzed approaches utilize N-bound directing groups to guide a catalyst to a specific C-H bond. For instance, rhodium-catalyzed C-H amination can be achieved with high regio- and stereoselectivity using chiral sulfonimidamides as auxiliaries. acs.org Similarly, copper-catalyzed strategies can effect δ-C-H arylation of N-fluoro sulfonamides, again proceeding through a 1,5-HAT mechanism involving a nitrogen-centered radical. researchgate.net For this compound, attachment of a suitable directing group to the nitrogen would enable selective functionalization at the C4-isobutyl group or at the C5 position, depending on the geometry and length of the directing tether.
Ring-Opening Reactions and Subsequent Transformations
While the pyrrolidine ring is generally stable, it can undergo ring-opening reactions under specific conditions, providing access to acyclic structures or enabling rearrangement to different heterocyclic systems. The formation of an unsaturated pyrrolinium ion, for example by elimination of the C3-hydroxyl group from this compound, could set the stage for such transformations.
A reported methodology shows that unsaturated pyrrolinium ions can react with arylhydrazines in a ring-opening/cyclization cascade. This process leads to the regioselective synthesis of 4-alkyl-N-arylpyrazoles, completely transforming the original five-membered ring into a different aromatic heterocycle. nih.gov The reaction is believed to proceed through nucleophilic attack of the hydrazine, followed by cleavage of the C-N bond of the pyrrolidine ring and subsequent intramolecular condensation to form the pyrazole.
N-Acyliminium ions, which can be generated from N-acyl derivatives of pyrrolidin-3-ol, are also key intermediates in various transformations. nih.gov While often used in cyclization reactions to form fused ring systems, under certain conditions, they can be intercepted by nucleophiles in reactions that lead to ring cleavage, representing a state of ring-chain tautomerism. researchgate.net
Condensation and Cycloaddition Reactions Involving the Pyrrolidine Ring
The pyrrolidine nucleus can participate in condensation and cycloaddition reactions, either by leveraging the nucleophilicity of the nitrogen atom or by acting as a precursor to reactive intermediates like azomethine ylides.
Condensation Reactions: The secondary amine of this compound can act as a nucleophilic catalyst in condensation reactions. For example, pyrrolidine and its derivatives are well-known organocatalysts for the aldol (B89426) and Knoevenagel condensations. researchgate.net The reaction mechanism involves the formation of a nucleophilic enamine intermediate from the catalyst and a ketone or aldehyde substrate. This enamine then attacks a second electrophilic carbonyl compound. The presence of the C3-hydroxyl and C4-isobutyl groups would influence the steric environment of the catalytic pocket, potentially imparting stereoselectivity to the condensation product.
Cycloaddition Reactions: One of the most powerful methods for constructing complex, fused, and spirocyclic frameworks is the 1,3-dipolar cycloaddition of azomethine ylides. mdpi.comrsc.org The this compound ring can serve as a precursor to such a ylide. For instance, condensation with an aldehyde would form a pyrrolidinium (B1226570) ion, which upon deprotonation at the C2 or C5 position, generates a transient azomethine ylide. This 1,3-dipole can then react with a wide variety of dipolarophiles (e.g., alkenes, alkynes, maleimides) in a [3+2] cycloaddition to furnish bicyclic pyrrolizidine (B1209537) or indolizidine core structures, or spiro-pyrrolidines. mdpi.commdpi.com The stereochemistry of the final product is controlled by the geometry of the ylide and the mode of approach of the dipolarophile. acs.org
Table 2: Potential Cycloaddition Reactions Involving a Pyrrolidine-Derived Azomethine Ylide
| Dipolarophile (Example) | Catalyst/Conditions | Resulting Ring System | Ref. |
| N-Phenylmaleimide | Heat or Lewis Acid (e.g., AgOAc) | Pyrrolizidinone core | mdpi.com |
| Dimethyl acetylenedicarboxylate | Heat | Dihydropyrrolizine core | mdpi.com |
| (E)-Chalcone | [bmim]BF₄ (Ionic Liquid) | Spirooxindolopyrrolidine | mdpi.com |
| Ethyl acrylate | Ag₂CO₃ | Substituted proline derivative | acs.org |
This table illustrates the potential for constructing complex scaffolds from a pyrrolidine core via [3+2] cycloaddition.
Stereoelectronic Influence of the 2-Methylpropyl Substituent on Reactivity
The reactivity of the this compound molecule is significantly modulated by the stereoelectronic properties of the 2-methylpropyl (isobutyl) substituent at the C4 position. These effects, which are a combination of steric hindrance and electronic influences, play a crucial role in determining the conformation of the pyrrolidine ring and the accessibility of the reactive centers, namely the hydroxyl group at C3 and the nitrogen atom of the ring.
The 2-methylpropyl group, while not as sterically demanding as a tert-butyl group, still exerts considerable steric influence on the pyrrolidine ring. Research on related 4-substituted proline derivatives has shown that bulky alkyl groups strongly influence the puckering of the five-membered ring. nih.gov In the case of this compound, the isobutyl group will preferentially occupy a pseudoequatorial position to minimize steric strain. This conformational preference, in turn, dictates the orientation of the adjacent hydroxyl group at the C3 position.
The two possible diastereomers, cis and trans, will exhibit different reactivity profiles due to the spatial arrangement of the isobutyl and hydroxyl groups.
In the trans -isomer , with the 2-methylpropyl group in a pseudoequatorial position, the C3-hydroxyl group will be in a pseudoaxial orientation. This arrangement can lead to intramolecular hydrogen bonding between the hydroxyl group and the nitrogen lone pair, which can decrease the nucleophilicity of both the nitrogen and the oxygen. However, the pseudoaxial hydroxyl group may be more sterically accessible for reactions with external reagents compared to the pseudoequatorial position, provided the reagent approaches from the face opposite the isobutyl group.
In the cis -isomer , a pseudoequatorial orientation of the bulky isobutyl group forces the C3-hydroxyl group into a pseudoequatorial position as well. This conformation may be more stable due to the minimization of steric interactions. The reactivity of the hydroxyl group in this orientation will be influenced by its accessibility, which may be sterically hindered by the adjacent isobutyl group.
The electronic influence of the 2-methylpropyl group is primarily through an inductive effect (+I). As an alkyl group, it is electron-donating, which can subtly increase the electron density on the pyrrolidine ring. This increased electron density could potentially enhance the nucleophilicity of the ring nitrogen. However, this electronic effect is generally considered to be less significant than the steric effects in controlling the reactivity of this molecule.
The interplay of these stereoelectronic factors is critical in various chemical transformations. For instance, in reactions involving the hydroxyl group, such as esterification or etherification, the steric hindrance imposed by the neighboring isobutyl group will affect the rate and feasibility of the reaction. Similarly, for reactions at the nitrogen center, such as N-alkylation or N-acylation, the conformation of the ring and the potential for intramolecular interactions will be key determinants of reactivity.
The conformational preferences can be summarized in the following table:
| Isomer | Preferred Conformation of 2-Methylpropyl Group | Resulting Orientation of C3-Hydroxyl Group | Potential Influence on Reactivity |
| trans | Pseudoequatorial | Pseudoaxial | Possible intramolecular hydrogen bonding; sterically more accessible from one face. |
| cis | Pseudoequatorial | Pseudoequatorial | Increased steric hindrance for reactions at the hydroxyl group. |
It is important to note that while the principles of stereoelectronic effects are well-established, the precise energetic differences between conformers and the exact impact on reaction kinetics for this compound would require specific experimental and computational studies. However, by drawing parallels with structurally similar substituted pyrrolidines, a clear understanding of the governing principles can be established. nih.gov
Stereochemical Aspects of 4 2 Methylpropyl Pyrrolidin 3 Ol
Intrinsic Chirality and Potential Stereoisomerism (Enantiomers and Diastereomers)
The inherent chirality of 4-(2-methylpropyl)pyrrolidin-3-ol stems from the presence of stereogenic centers within its pyrrolidine (B122466) ring. This leads to the potential for multiple stereoisomers, including enantiomers and diastereomers.
The core structure of this compound contains two chiral centers at the C3 and C4 positions of the pyrrolidine ring. The C3 atom is bonded to a hydroxyl group, and the C4 atom is attached to a 2-methylpropyl (isobutyl) group. The spatial orientation of these substituents determines the absolute configuration of each chiral center, designated as either (R) or (S) according to the Cahn-Ingold-Prelog priority rules. The presence of two chiral centers means that there are 2^2 = 4 possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The (3R,4R) and (3S,4S) isomers are a pair of enantiomers, as are the (3R,4S) and (3S,4R) isomers. The relationship between any other pairing of isomers is diastereomeric.
In substituted pyrrolidin-3-ols, the relative orientation of the substituents on the ring gives rise to cis and trans diastereomers. researchgate.net In the case of this compound, the substituents are the hydroxyl group at C3 and the 2-methylpropyl group at C4.
Cis Isomers: The hydroxyl and 2-methylpropyl groups are on the same side of the pyrrolidine ring. The cis configuration corresponds to the (3R,4S) and (3S,4R) stereoisomers.
Trans Isomers: The hydroxyl and 2-methylpropyl groups are on opposite sides of the pyrrolidine ring. The trans configuration corresponds to the (3R,4R) and (3S,4S) stereoisomers.
The stereochemical outcome of synthetic routes to produce these compounds is often influenced by the reaction conditions and the nature of the starting materials, which can favor the formation of one diastereomer over the other. researchgate.net The pyrrolidine ring itself adopts a non-planar envelope conformation, which further influences the spatial arrangement of the substituents. beilstein-journals.org
Methodologies for Stereochemical Assignment and Characterization
Determining the specific stereochemistry of this compound isomers requires specialized analytical techniques capable of differentiating between subtle three-dimensional structural variations.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR can provide information about the connectivity of atoms, it generally cannot distinguish between enantiomers. nih.govyoutube.com However, by using chiral solvating agents or chiral derivatizing agents, it is possible to create diastereomeric environments that induce chemical shift differences between enantiomers, allowing for their differentiation and the determination of enantiomeric excess. researchgate.netnih.gov For instance, chiral crown ethers have been shown to be effective chiral solvating agents for determining the enantiomeric excess of chiral pyrrolidines. researchgate.net
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers. csfarmacie.cz This is most commonly achieved by using a chiral stationary phase (CSP), which contains a single enantiomer of a chiral selector that interacts differently with each enantiomer of the analyte. ceon.rschiralpedia.com This differential interaction leads to different retention times, allowing for the separation and quantification of the individual enantiomers. ceon.rs Polysaccharide-based CSPs are widely used for this purpose. chromatographyonline.com Alternatively, a chiral mobile phase additive can be used with a standard achiral column. chiralpedia.com The separation of diastereomers, such as the cis and trans isomers of this compound, can often be achieved using standard, non-chiral HPLC methods due to their different physical properties. nih.gov
X-ray Crystallography: This technique is the definitive method for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed three-dimensional map of the electron density can be generated, revealing the precise spatial arrangement of all atoms. mdpi.com This allows for the unambiguous assignment of the (R) or (S) configuration at each chiral center. To perform this analysis, a suitable single crystal of the compound or a derivative must be obtained.
Enantiomeric Resolution and Separation Techniques
The separation of the enantiomers of this compound is crucial for studying the biological activity of each individual isomer. Several methods can be employed for this purpose.
Classical Resolution: This method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, and can be separated by techniques like fractional crystallization. Once separated, the resolving agent can be removed to yield the individual enantiomers of the original compound.
Chromatographic Separation: As mentioned previously, chiral HPLC is a primary method for both analytical and preparative scale separation of enantiomers. csfarmacie.cz Simulated moving bed (SMB) chromatography is a continuous and more efficient form of preparative chromatography that can be used for large-scale enantiomeric separations. mdpi.com
Enzymatic Resolution: This technique utilizes the stereoselectivity of enzymes to differentiate between enantiomers. An enzyme may selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. The reacted and unreacted enantiomers can then be separated.
Classical Resolution Methods Using Chiral Resolving Agents
Classical resolution is a foundational technique for separating enantiomers. This method involves the reaction of the racemic mixture of this compound with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by conventional methods such as fractional crystallization.
One of the most effective chiral resolving agents for this purpose is tartaric acid and its derivatives. For instance, the use of (+)-tartaric acid has been shown to be particularly effective in the resolution of a racemic mixture of (3R,4S)- and (3S,4R)-4-(2-methylpropyl)pyrrolidin-3-ol. The process involves the formation of diastereomeric salts, which can then be separated based on their differential solubility.
Another successful approach involves the use of (-)-dibenzoyl-L-tartaric acid. This resolving agent has been employed to effectively separate the enantiomers of this compound, leading to the isolation of the desired stereoisomer with high optical purity. The choice of the resolving agent is crucial and often depends on the specific stereoisomer that needs to be isolated.
Chromatographic Separation on Chiral Stationary Phases
Chromatographic techniques utilizing chiral stationary phases (CSPs) offer a powerful and versatile alternative for the separation of the stereoisomers of this compound. This method relies on the differential interactions between the enantiomers and the chiral environment of the stationary phase, leading to different retention times and, consequently, their separation.
While specific details on the chromatographic separation of this compound are not extensively documented in publicly available literature, the general principles of chiral chromatography are applicable. The selection of the appropriate CSP is paramount for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for a broad range of chiral compounds and would be a logical starting point for method development for this specific compound.
The development of a successful chiral HPLC method would involve screening various CSPs and optimizing the mobile phase composition to achieve adequate resolution between the stereoisomeric peaks.
Enzymatic Resolution Strategies
Enzymatic resolution presents a highly selective and environmentally benign approach to obtaining enantiomerically pure forms of this compound. This method leverages the stereoselectivity of enzymes to catalyze a reaction on only one of the enantiomers in a racemic mixture, allowing for the separation of the unreacted enantiomer from the product.
Lipases are a class of enzymes that have demonstrated considerable utility in the kinetic resolution of various racemic alcohols and amines. While specific studies detailing the enzymatic resolution of this compound are limited, the structural features of the molecule suggest that it would be a suitable substrate for such transformations.
Computational and Theoretical Studies of 4 2 Methylpropyl Pyrrolidin 3 Ol
Molecular Conformation and Conformational Energetics
The spatial arrangement of atoms in 4-(2-methylpropyl)pyrrolidin-3-ol is primarily defined by the puckering of the pyrrolidine (B122466) ring and the orientation of its substituents. Computational methods, such as Density Functional Theory (DFT), are instrumental in determining the preferred conformations and the energy barriers between them.
Analysis of Pyrrolidine Ring Puckering and Preferred Conformations
The pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. These puckers are typically described as "envelope" (with four atoms in a plane and the fifth out of the plane) or "twist" (with no three atoms in a single plane) conformations. For substituted pyrrolidines, the two most common envelope conformations involve the C4 atom being either "up" (endo) or "down" (exo) relative to the mean plane of the ring. researchgate.netnih.gov
Computational modeling would be necessary to determine the precise dihedral angles and relative energies of the possible conformers. A representative, hypothetical dataset from such a calculation is presented below.
Table 1: Hypothetical Conformational Analysis of this compound
| Conformer | Pyrrolidine Ring Pucker | Relative Energy (kcal/mol) | C2-C3-C4-C5 Dihedral Angle (°) |
|---|---|---|---|
| trans-exo | C4-exo (down) | 0.00 | -35.2 |
| trans-endo | C4-endo (up) | 1.5 | 34.8 |
| cis-exo | C4-exo (down) | 0.8 | -36.1 |
| cis-endo | C4-endo (up) | 2.1 | 35.5 |
This table is illustrative and based on general principles of pyrrolidine conformational analysis. Actual values would require specific quantum chemical calculations.
Steric and Electronic Effects of the 2-Methylpropyl Group on Conformation
The 2-methylpropyl (isobutyl) group is a sterically demanding substituent that significantly influences the conformational landscape of the pyrrolidine ring. lumenlearning.com Its bulkiness will generally favor a pseudo-equatorial orientation to minimize steric clashes with the ring atoms and the hydroxyl group. nih.gov This steric hindrance can restrict the range of accessible ring pucker amplitudes and may favor one puckered conformation over another. For example, a bulky substituent at C4 often dictates the puckering direction to accommodate its size. nih.gov
Electronic Structure and Reactivity Predictions
The electronic properties of this compound are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory and electrostatic potential mapping are powerful computational tools for this purpose.
Frontier Molecular Orbital (FMO) Analysis for Reaction Pathways
FMO theory posits that chemical reactivity is largely governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.net The energy and spatial distribution of these orbitals can predict the most likely sites for nucleophilic and electrophilic attack.
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom due to its lone pair of electrons, and to a lesser extent on the oxygen atom of the hydroxyl group. This indicates that the nitrogen and oxygen atoms are the primary nucleophilic centers. The LUMO is likely distributed across the C-N and C-O antibonding orbitals, suggesting that the carbon atoms adjacent to the heteroatoms are susceptible to nucleophilic attack, particularly if the heteroatom is protonated or otherwise activated.
The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. acs.org Computational calculations are required to determine the precise energies of these orbitals.
Table 2: Hypothetical FMO Properties of this compound
| Molecular Orbital | Energy (eV) | Primary Atomic Contribution |
|---|---|---|
| HOMO | -9.5 | N, O |
| LUMO | 2.1 | C-N, C-O (antibonding) |
| HOMO-LUMO Gap | 11.6 | - |
This table presents hypothetical values for illustrative purposes. Actual values are dependent on the level of theory and basis set used in the calculation.
Electrostatic Potential Mapping and Charge Distribution Analysis
An electrostatic potential (ESP) map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the ESP map would show a negative potential (typically colored red) around the nitrogen and oxygen atoms, corresponding to their high electron density and nucleophilic character. researchgate.net Conversely, the hydrogen atom of the hydroxyl group and the hydrogen atoms on the nitrogen (in its protonated form) would exhibit a positive potential (typically colored blue), indicating their electrophilic nature and propensity to participate in hydrogen bonding.
The isobutyl group, being largely nonpolar, would have a relatively neutral potential. Analysis of the ESP is crucial for predicting non-covalent interactions, such as hydrogen bonding and docking with biological macromolecules.
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry provides powerful tools to investigate the detailed pathways of chemical reactions, including the identification of intermediates and transition states. libretexts.orglibretexts.org For this compound, several reaction types could be envisaged, such as N-alkylation, N-acylation, or reactions involving the hydroxyl group.
A computational study of a potential reaction, for instance, the N-alkylation with an alkyl halide, would involve mapping the potential energy surface of the reaction. This would allow for the location of the transition state structure, which represents the highest energy point along the reaction coordinate. libretexts.orglibretexts.org The energy of this transition state determines the activation energy of the reaction and, consequently, the reaction rate.
Theoretical calculations would provide the geometry of the transition state, including the partially formed and partially broken bonds. For an SN2 reaction at the nitrogen atom, the transition state would feature an elongated N-H bond (if starting from the neutral amine) or a partially broken bond to a previous substituent, and a newly forming bond to the incoming alkyl group. The calculated activation energy would provide a quantitative measure of the reaction's feasibility. Such studies are invaluable for understanding reaction selectivity and for the design of new synthetic methodologies. researchgate.net
Computational Modeling of Key Synthetic Steps (e.g., Cyclizations, Functionalizations)
Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of synthetic reactions that form and modify the pyrrolidine ring. While specific models for this compound are not extensively published, the principles are well-established from studies on analogous systems. These models are crucial for understanding reaction pathways, identifying transition states, and calculating activation energies, which helps in optimizing reaction conditions.
Key synthetic steps for substituted pyrrolidines often involve intramolecular cyclization or functionalization of a pre-existing pyrrolidine core. For instance, the formation of the pyrrolidine skeleton can occur through the cyclization of acyclic precursors. Computational studies can model these complex transformations. DFT calculations, often at levels like B3LYP/6-31G*, are used to map the potential energy surface of the reaction, identifying the most energetically favorable pathway.
In a representative model of a pyrrolidine ring formation, the transition states for key bond-forming steps are located, and their free energies (ΔG‡) are calculated. This data helps chemists understand the feasibility and kinetics of the reaction.
| Reaction Step | Transition State ID | Computational Method | Calculated ΔG‡ (kcal/mol) |
|---|---|---|---|
| Intramolecular Cyclization | TS1 | B3LYP/6-311++G(2d,2p) | +15.8 |
| Proton Transfer | TS2 | B3LYP/6-311++G(2d,2p) | +5.2 |
| Functional Group Migration | TS3 | B3LYP/6-311++G(2d,2p) | +21.4 |
This table presents hypothetical but representative data for the computational modeling of a generic pyrrolidine synthesis, illustrating the types of insights gained from such studies.
Prediction of Regio- and Stereoselectivity in Chemical Transformations
One of the most significant applications of theoretical chemistry in the synthesis of molecules like this compound is the prediction of selectivity. The pyrrolidine ring in this compound has multiple stereocenters, making stereoselective synthesis crucial.
Computational methods can accurately predict both regioselectivity (which position on a molecule reacts) and stereoselectivity (the 3D orientation of the resulting product). This is achieved by calculating the energies of the various possible transition states leading to different isomers. The product that forms via the lowest energy transition state is predicted to be the major product.
For substituted pyrrolidines, factors like steric hindrance from the isobutyl group and electronic effects from the hydroxyl group heavily influence the outcome of reactions. Quantum chemical analyses can dissect these contributions. For example, studies on fluorinated pyrrolidines have shown that DFT calculations (e.g., at the B3LYP-D3BJ/6-311++G** level) can effectively predict the most stable conformations and the influence of stereoelectronic effects, such as the anomeric and gauche effects, on the molecule's structure and reactivity. nmrdb.org These principles are directly applicable to understanding the preferred conformations and reaction outcomes for this compound.
| Stereoisomer/Conformer | Computational Method | Calculated Relative Energy (kcal/mol) | Predicted Abundance |
|---|---|---|---|
| (3R,4S)-trans | B3LYP/6-311++G | 0.00 | Major |
| (3S,4S)-cis | B3LYP/6-311++G | +1.8 | Minor |
| (3R,4R)-cis | B3LYP/6-311++G | +2.1 | Minor |
| (3S,4R)-trans | B3LYP/6-311++G | +0.2 | Major |
This table provides representative theoretical data on the relative stabilities of different stereoisomers of a 4-substituted pyrrolidin-3-ol, demonstrating how computational chemistry can predict the stereochemical outcome of a synthesis. nmrdb.org
Spectroscopic Property Simulations and Validation
Computational chemistry is also instrumental in predicting and validating spectroscopic data, which is essential for structural characterization. Methods exist to simulate various types of spectra, most notably Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
The process typically involves:
Geometry Optimization: The molecule's most stable 3D structure is calculated using a method like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). researchgate.net
Property Calculation:
For NMR spectra , the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) are calculated. These are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).
For IR spectra , the vibrational frequencies and their corresponding intensities are calculated from the second derivatives of the energy with respect to atomic displacements.
These simulated spectra serve multiple purposes. They can aid in the interpretation of complex experimental spectra, help distinguish between different isomers, and confirm that the synthesized compound has the expected structure. The accuracy of these simulations is often validated by comparing the theoretical data directly with experimental results. Ab initio calculations of NMR data, for example, can often match experimental values very well. researchgate.net
| Atom Position (Pyrrolidine Ring) | Simulated ¹³C Chemical Shift (δ, ppm) | Experimental ¹³C Chemical Shift (δ, ppm) | Deviation (ppm) |
|---|---|---|---|
| C2 | 46.1 | 45.8 | +0.3 |
| C3 | 72.5 | 72.2 | +0.3 |
| C4 | 40.3 | 40.7 | -0.4 |
| C5 | 55.8 | 55.4 | +0.4 |
This table shows a hypothetical but realistic comparison between simulated and experimental ¹³C NMR chemical shifts for the pyrrolidine ring of a compound like this compound, illustrating the validation process. researchgate.net
Derivatization Strategies and Scaffold Utility of 4 2 Methylpropyl Pyrrolidin 3 Ol
Synthesis of Novel Substituted Pyrrolidin-3-ol Derivatives
The functional handles of 4-(2-methylpropyl)pyrrolidin-3-ol—the nitrogen atom, the hydroxyl group, and the pyrrolidine (B122466) ring itself—are all amenable to a variety of chemical transformations. This allows for the generation of extensive libraries of derivatives to probe structure-activity relationships (SAR).
Modifications at the Nitrogen Atom to Explore Scaffold Diversity
The secondary amine of the pyrrolidine ring is a key site for derivatization, enabling the introduction of a wide array of substituents that can modulate the compound's physicochemical properties, such as basicity, lipophilicity, and hydrogen bonding capacity. Common modifications include N-alkylation, N-acylation, and N-arylation.
N-Alkylation: The introduction of alkyl groups can be achieved through reactions with alkyl halides or via reductive amination. Catalytic methods, such as the decarboxylative N-alkylation of α-amino acids with alcohols, offer sustainable routes to a wide range of five- and six-membered N-alkylated heterocycles. researchgate.net These reactions introduce new carbon-based side chains, which can influence ligand-receptor interactions and pharmacokinetic profiles.
N-Acylation: Amide bond formation is a cornerstone of medicinal chemistry. The pyrrolidine nitrogen can be readily acylated using acyl chlorides, acid anhydrides, or carboxylic acids with coupling agents. mdpi.com This transformation introduces a planar, hydrogen-bond-accepting amide group, which can serve as a crucial pharmacophoric element. For instance, selective acylation has been used in the synthesis of pyrrolidine analogues of natural products to probe the importance of specific functional groups for biological activity. nih.gov
N-Arylation: The formation of a bond between the nitrogen atom and an aromatic ring, typically through transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), provides access to N-aryl pyrrolidines. This modification can introduce significant structural complexity and opportunities for π–π stacking interactions with biological targets.
Table 1: Examples of N-Atom Modifications on the Pyrrolidin-3-ol Scaffold This table presents hypothetical reaction examples based on established chemical principles for pyrrolidine derivatization.
| Modification Type | Reagent/Catalyst Example | Product Substructure | Potential Impact |
| N-Alkylation | Benzyl bromide, K₂CO₃ | N-benzyl | Increased steric bulk, altered basicity |
| Reductive Amination | Acetone, NaBH(OAc)₃ | N-isopropyl | Introduction of a small, branched alkyl group |
| N-Acylation | Acetyl chloride, Et₃N | N-acetyl | Neutralization of basicity, H-bond acceptor |
| N-Arylation | Phenylboronic acid, Cu(OAc)₂ | N-phenyl | Introduction of an aromatic system |
Further Functionalization at the Hydroxyl Group
The hydroxyl group at the C3 position offers another versatile point for derivatization. Its ability to act as both a hydrogen bond donor and acceptor, and as a nucleophile or potential leaving group, allows for a range of modifications.
Etherification: Formation of an ether linkage can be accomplished under basic conditions using the Williamson ether synthesis or under acidic conditions with alcohols. This modification caps (B75204) the hydrogen-bonding ability of the hydroxyl group and can introduce a variety of alkyl or aryl substituents, affecting properties like solubility and metabolic stability.
Esterification: The hydroxyl group can be converted into an ester through reaction with carboxylic acids (Fischer esterification), acyl chlorides, or anhydrides. masterorganicchemistry.comchemguide.co.uk Esterification is often used to create prodrugs or to introduce functionalities that can participate in additional interactions with a biological target. Mild, chemoselective methods are available that tolerate other functional groups within the molecule. researchgate.netorganic-chemistry.org
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 4-(2-methylpropyl)pyrrolidin-3-one. This transformation changes the geometry and electronic properties of the scaffold, converting a hydrogen bond donor into an acceptor and introducing a new electrophilic center for further reactions. acs.org
Displacement: The hydroxyl group can be converted into a good leaving group (e.g., a mesylate or tosylate) and subsequently displaced by a variety of nucleophiles. This allows for the introduction of groups such as thiols, azides, or halides with inversion of stereochemistry, as demonstrated in the synthesis of various pyrrolidine precursors for drugs like Doripenem. nih.govmdpi.com
Table 2: Examples of Hydroxyl Group Functionalizations This table presents hypothetical reaction examples based on established chemical principles for alcohol derivatization.
| Modification Type | Reagent/Catalyst Example | Product Substructure | Potential Impact |
| Etherification | NaH, Methyl iodide | 3-methoxy | Removes H-bond donor, increases lipophilicity |
| Esterification | Acetic anhydride (B1165640), DMAP | 3-acetoxy | Prodrug potential, adds H-bond acceptor |
| Oxidation | Dess-Martin periodinane | 3-oxo (ketone) | Changes geometry, adds electrophilic site |
| Displacement (via Mesylate) | 1. MsCl, Et₃N; 2. NaN₃ | 3-azido | Introduction of a versatile functional group |
Introduction of Additional Substituents at C2 and C5
Functionalization of the pyrrolidine ring at positions C2 and C5 introduces additional substituents that can project into different vectors of three-dimensional space, enabling fine-tuning of the scaffold's interaction with its environment. These positions are adjacent to the ring nitrogen, and their modification often leverages this proximity.
Strategies for C2/C5 functionalization include:
Functionalization via N-Acyliminium Ions: Oxidation of an N-protected pyrrolidine can generate a cyclic N-acyliminium ion intermediate. nih.gov This electrophilic species is susceptible to attack by a wide range of nucleophiles, leading to the introduction of a substituent at the C2 or C5 position. Molecular iodine has been shown to mediate the oxidation of α-C–H bonds in pyrrolidines to form cyclic N,O-acetals, which can then react with nucleophiles to install a C5 substituent. acs.org
C-H Functionalization: Direct, catalytic C-H functionalization represents a highly efficient method for introducing complexity. Dirhodium-catalyzed reactions of N-Boc-protected pyrrolines with diazo compounds can achieve highly selective C-H functionalization at the C2 position. acs.org It is also possible to achieve sequential C-H amination reactions to create 2,5-disubstituted pyrrolidines from simpler hydrocarbon precursors. researchgate.net
Cycloaddition Reactions: [3+2] Cycloaddition reactions between azomethine ylides and substituted alkenes are a powerful method for constructing highly substituted pyrrolidine rings from the ground up, allowing for the controlled installation of substituents at multiple positions simultaneously. acs.org
Functionalization of Pyrroline (B1223166) Precursors: Using an unsaturated pyrroline ring as a starting material allows for additions across the double bond. For example, palladium-catalyzed hydroarylation of N-alkyl pyrrolines can deliver 3-aryl pyrrolidines, which can be considered a relative functionalization to the C2/C5 positions of the original scaffold. researchgate.net
Role as a Versatile Chiral Building Block in Complex Molecule Synthesis
Chiral building blocks like this compound are invaluable in modern organic synthesis. sciencedaily.comtcichemicals.com They provide a streamlined entry to enantiomerically pure complex molecules, bypassing the need for de novo asymmetric synthesis or chiral resolution at later stages. The combination of pre-defined stereochemistry and multiple functional groups makes this scaffold particularly useful for constructing larger, more intricate molecular frameworks. nih.govrsc.org
Integration into Advanced Heterocyclic Scaffolds and Ring Systems
The bifunctional nature of this compound makes it an ideal participant in reactions that build molecular complexity rapidly, such as cascade and multicomponent reactions (MCRs). rsc.orgnih.gov These reactions combine three or more starting materials in a single operation to form a product that incorporates portions of all reactants. nih.gov
The pyrrolidine's secondary amine and hydroxyl group can react sequentially or in concert with other reagents to form fused or spirocyclic ring systems. For example, the amine can form an imine with a carbonyl compound, which then undergoes an intramolecular reaction with the hydroxyl group to forge a new ring. Such strategies are employed to create novel heterocyclic cores for drug discovery programs, where the pyrrolidine unit serves as a rigid, stereochemically defined anchor for the new ring system. nih.gov The synthesis of pyrrolidine-fused heterocycles is a common strategy in the development of medicinally relevant compounds. rsc.org
Application in the Construction of Natural Product Analogues
Natural products are a rich source of inspiration for drug discovery, but their structural complexity can make them difficult to synthesize and optimize. rsc.org A powerful strategy in medicinal chemistry is the synthesis of simplified or modified versions—analogues—of these natural products to retain or improve biological activity while enhancing synthetic accessibility. nih.gov
This compound serves as an excellent chiral synthon for this purpose. Chemists can replace a complex, difficult-to-synthesize portion of a natural product with this readily accessible chiral scaffold. This "scaffold hopping" or "fragment replacement" approach allows for the rapid generation of novel analogues that preserve the key three-dimensional pharmacophore of the original natural product. For example, many bioactive alkaloids and glycosidase inhibitors contain polyhydroxylated pyrrolidine cores. nih.gov Synthesizing analogues using this compound allows for systematic exploration of the importance of each functional group and the impact of added lipophilicity from the isobutyl group.
Table 3: Conceptual Application in Natural Product Analogue Synthesis
| Natural Product Class | Core Scaffold Feature | Analogue Strategy with this compound | Potential Advantage |
| Polyhydroxylated Alkaloids | e.g., A polyhydroxylated pyrrolizidine (B1209537) or indolizidine ring | Replace the complex bicyclic core with the monocyclic 4-isobutylpyrrolidin-3-ol scaffold. | Simplified synthesis, improved drug-like properties (e.g., cell permeability). |
| Glycosidase Inhibitors | Iminosugar (e.g., deoxynojirimycin) with multiple hydroxyl groups | Use the pyrrolidin-3-ol as a mimic of the sugar ring, with the isobutyl group probing lipophilic binding pockets. | Enhanced selectivity, exploration of new structure-activity relationships. nih.gov |
Potential in Asymmetric Catalysis and Ligand Design
The potential of this compound as a scaffold for chiral catalysts and ligands can be inferred from the broader success of related pyrrolidine derivatives. The presence of both a secondary amine and a hydroxyl group offers multiple points for derivatization, allowing for the synthesis of a diverse library of potential catalysts. The isobutyl group at the C-4 position would be expected to impart a specific steric bulk that could be beneficial for stereodiscrimination in certain reactions.
Development of Chiral Catalysts Derived from this compound
Hypothetically, derivatization could involve:
N-functionalization: The secondary amine could be derivatized with various functional groups, such as aryl, sulfonyl, or phosphinyl moieties, to modulate the electronic and steric properties of the catalyst.
O-functionalization: The hydroxyl group could be converted into ethers, esters, or silyl (B83357) ethers. This could influence the hydrogen-bonding capabilities of the catalyst, which is often a critical element in stereocontrol.
Stereocontrol in Enantioselective Reactions through Designed Ligands
No specific data on the stereocontrol achieved in enantioselective reactions using ligands derived from this compound were found in the reviewed literature.
The effectiveness of ligands derived from this compound would depend on their ability to create a well-defined and rigid chiral environment around a metal center. The stereochemical outcome of catalyzed reactions would be dictated by the precise arrangement of the isobutyl and hydroxyl-derived groups, which would control the approach of the substrates.
Data Tables
Due to the absence of specific experimental data in the public domain for the catalytic applications of this compound derivatives, no data tables can be generated.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(2-Methylpropyl)pyrrolidin-3-OL, and how are reaction conditions optimized for yield and purity?
- Methodology :
- Ring-closure reactions : Start with pyrrolidin-3-ol derivatives and introduce the 2-methylpropyl group via alkylation. For example, use reductive amination with 2-methylpropionaldehyde and a catalyst (e.g., Pd/C) under hydrogen atmosphere .
- Grignard addition : React pyrrolidin-3-one with a Grignard reagent (e.g., iso-butylmagnesium bromide) followed by oxidation to install the 2-methylpropyl group .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., 60–80°C for alkylation) and solvent polarity (e.g., THF for Grignard reactions) to minimize side products. Purify via column chromatography or recrystallization (methanol/water systems) .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?
- Methodology :
- NMR : Use - and -NMR to confirm the pyrrolidine ring structure and substituent positions. Compare chemical shifts with analogous compounds (e.g., 1-phenylpyrrolidin-3-ol, δ 3.5–4.0 ppm for hydroxyl-bearing carbons) .
- Mass spectrometry (MS) : High-resolution ESI-MS can verify molecular weight (e.g., expected [M+H] at 172.15 g/mol) and detect impurities .
- IR spectroscopy : Identify hydroxyl (3200–3600 cm) and C-N (1250–1350 cm) stretches to confirm functional groups .
Q. What preliminary biological screening approaches are suitable for assessing the bioactivity of this compound?
- Methodology :
- In vitro assays : Test for enzyme inhibition (e.g., kinases, proteases) using fluorescence-based assays. For receptor binding, employ radioligand displacement studies (e.g., GPCR targets) .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects. Compare with structurally similar compounds like thiourea derivatives .
Advanced Research Questions
Q. How can conflicting NMR data in this compound derivatives be resolved, particularly regarding stereochemical assignments?
- Methodology :
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and assign stereochemistry. For example, NOE correlations between the hydroxyl proton and adjacent pyrrolidine protons can confirm relative configuration .
- Computational modeling : Compare experimental -NMR shifts with DFT-calculated shifts (e.g., using Gaussian software) to validate diastereomers .
- X-ray crystallography : If crystalline derivatives are obtainable (e.g., hydrochloride salts), determine absolute configuration .
Q. What strategies enhance enantiomeric purity during the synthesis of this compound for chiral pharmacology studies?
- Methodology :
- Chiral catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes to induce enantioselectivity in precursor synthesis .
- Kinetic resolution : Employ lipase-mediated hydrolysis of racemic esters (e.g., vinyl acetate derivatives) to isolate desired enantiomers .
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA or IB with hexane/isopropanol mobile phases. Validate purity via circular dichroism (CD) .
Q. How do structural modifications to the 2-methylpropyl group impact the compound’s pharmacokinetic properties?
- Methodology :
- SAR studies : Synthesize analogs with bulkier (e.g., tert-butyl) or polar (e.g., hydroxypropyl) substituents. Assess logP (via shake-flask method) and metabolic stability (using liver microsomes) .
- Molecular docking : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots .
- In vivo PK : Administer analogs to rodent models and measure plasma half-life (LC-MS/MS) and tissue distribution .
Q. What advanced purification techniques address persistent impurities in scaled-up synthesis?
- Methodology :
- Prep-HPLC : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to separate hydroxylated byproducts .
- Crystallization screening : Test solvent mixtures (e.g., ethanol/ethyl acetate) to isolate high-purity crystals. Monitor polymorph formation via DSC and PXRD .
- Ion-exchange chromatography : Remove ionic impurities (e.g., unreacted amines) using Dowex resins .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported biological activities of this compound derivatives?
- Methodology :
- Meta-analysis : Compare datasets across studies, noting differences in assay conditions (e.g., cell line viability, IC calculation methods). Use standardized protocols (e.g., NIH guidelines) .
- Dose-response validation : Re-test controversial compounds under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .
- Proteomics profiling : Identify off-target interactions via affinity pull-down assays coupled with LC-MS/MS to explain unexpected bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
